molecular formula C8H19N B2946837 (2S)-3-Ethyl-4-methylpentan-2-amine CAS No. 2248214-82-4

(2S)-3-Ethyl-4-methylpentan-2-amine

Cat. No.: B2946837
CAS No.: 2248214-82-4
M. Wt: 129.247
InChI Key: BROPQIFJUJTNPJ-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Ethyl-4-methylpentan-2-amine is a chiral aliphatic amine with the molecular formula C8H19N . It is part of a class of nitrogen-containing compounds that are of significant interest in organic chemistry and medicinal research, particularly for their potential as synthetic intermediates or for studying structure-activity relationships. This stereospecific (2S) enantiomer is especially valuable for creating targeted molecular architectures and for probing chiral biological spaces. This compound is structurally related to other alkylamines, such as 1,3-Dimethylbutylamine (DMBA), which has been identified in dietary supplements for its stimulant properties . Research into these analogs often focuses on their interactions with biological systems. It is crucial to note that 1,3-Dimethylbutylamine (DMBA) has been found in dietary supplements as an unapproved ingredient, and the U.S. Food and Drug Administration (FDA) considers any supplement containing it to be adulterated . Unlike its relatives, the specific pharmacological profile and health effects of this compound are not known, as no human safety studies have been conducted . The synthesis of such amines can be achieved through various catalytic processes, including reductive amination methods involving carbonyl compounds like ketones and aldehydes, which are common precursors in the preparation of primary and secondary amines . This compound is intended for use in controlled laboratory settings exclusively. It serves as a critical reagent in molecular dynamics simulations, medicinal chemistry research for the design of new compounds, and investigations into the biochemical properties of stimulant analogs. Disclaimer: This product is sold for research purposes only, strictly within laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use . It is the responsibility of the purchaser to ensure compliance with all local and federal regulations regarding the handling and use of this substance.

Properties

IUPAC Name

(2S)-3-ethyl-4-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-8(6(2)3)7(4)9/h6-8H,5,9H2,1-4H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROPQIFJUJTNPJ-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC([C@H](C)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethyl-4-methylpentan-2-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethyl-4-methylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, sulfonates in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary or tertiary amines, alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

(2S)-3-Ethyl-4-methylpentan-2-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-3-Ethyl-4-methylpentan-2-amine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological responses. The pathways involved may include signal transduction cascades, enzyme inhibition or activation, and receptor-mediated effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogues

Key structural analogues include:

  • 3-Methylpentan-2-amine : Lacks the ethyl substituent at position 3, reducing steric hindrance.
  • 4-Ethylpentan-2-amine : Replaces the methyl group at position 4 with ethyl, altering lipophilicity.
  • (2R)-3-Ethyl-4-methylpentan-2-amine : Enantiomer with opposite stereochemistry, impacting biological activity.

Physicochemical Properties

Property (2S)-3-Ethyl-4-methylpentan-2-amine 3-Methylpentan-2-amine 4-Ethylpentan-2-amine
Molecular Weight (g/mol) 129.24 101.19 115.23
Boiling Point (°C) ~185–190 ~145–150 ~165–170
logP (ClogP) 2.85 1.72 2.41
Solubility in Water (g/L) ~10.5 ~25.3 ~15.8

The ethyl and methyl branching in this compound increases hydrophobicity (logP = 2.85) compared to simpler analogues, enhancing membrane permeability in biological systems .

Stability and Reactivity

This compound demonstrates stability under inert conditions but is prone to oxidation at elevated temperatures. Its tertiary amine structure reduces nucleophilicity compared to primary amines, limiting reactivity in SN2 reactions. Storage under nitrogen at 4°C is recommended to prevent degradation.

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